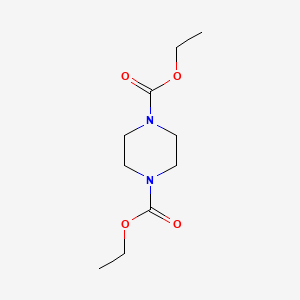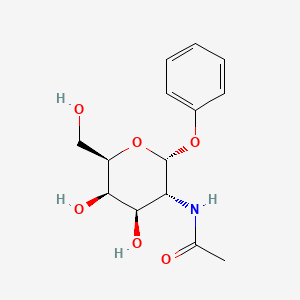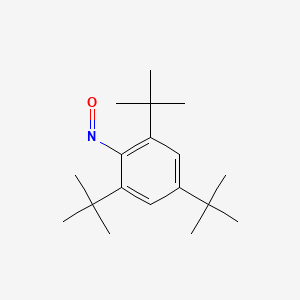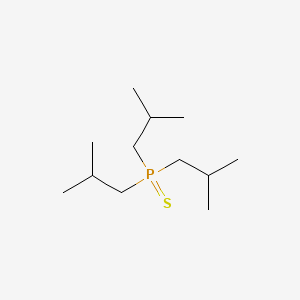
Triisobutylphosphine sulfide
Overview
Description
Triisobutylphosphine sulfide is an organic phosphorus-sulfur compound with the chemical formula C₁₂H₂₇PS . It is a colorless liquid with a pungent odor and is known for its solubility in various organic solvents such as alcohols and ethers . This compound is used in various chemical processes, including as a ligand in coordination chemistry and as a reagent in organic synthesis .
Mechanism of Action
Triisobutylphosphine sulfide, also known as Triisobutylphosphine sulphide or Phosphine sulfide, tris(2-methylpropyl)-, is an organic phosphorus sulfur compound . This compound has a variety of applications, particularly in the field of chemistry .
Target of Action
This compound primarily targets transition metal halides . It acts as a ligand, forming complexes with these transition metals .
Mode of Action
The compound interacts with its targets by coordinating with the transition metal halides to form respective complexes . This interaction results in changes in the chemical properties of the transition metal halides .
Biochemical Pathways
This compound affects various biochemical pathways. It is used as a catalyst, reducing agent, and oxidizing agent in organic synthesis . In polymerization reactions, it can act as a chain transfer agent .
Pharmacokinetics
It is known that the compound has good solubility and can dissolve in many organic solvents, such as alcohols and ethers .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on its role in the reaction. As a catalyst, it can speed up reactions. As a reducing or oxidizing agent, it can facilitate the addition or removal of electrons in a reaction .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. The compound is known to degrade easily and can turn yellow, indicating poor stability . It is also sensitive to strong oxidizing agents and acidic substances .
Preparation Methods
Synthetic Routes and Reaction Conditions
Triisobutylphosphine sulfide can be synthesized through a two-step process:
Formation of Triisobutylphosphine: The first step involves the reaction of 1-bromo-2-methylpropane with magnesium and phosphorus trichloride in the presence of benzene as a solvent and nitrogen as a protective gas.
Industrial Production Methods
The industrial production of triisobutylphosphine sulphide follows similar synthetic routes but is optimized for higher yields and safety. The process involves the use of large-scale reactors and controlled environments to ensure consistent product quality and safety .
Chemical Reactions Analysis
Types of Reactions
Triisobutylphosphine sulfide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in substitution reactions with halides and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Halides and other electrophiles are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phosphines.
Substitution: Various substituted phosphine sulphides.
Scientific Research Applications
Triisobutylphosphine sulfide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: It is used in biochemical research for its ability to interact with biological molecules.
Industry: It is used as a catalyst, reducing agent, and chain transfer agent in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
- Tri-n-butylphosphine sulphide
- Triethylphosphine sulphide
- Triphenylphosphine sulphide
Uniqueness
Triisobutylphosphine sulfide is unique due to its branched isobutyl groups, which provide steric hindrance and influence its reactivity and solubility compared to other phosphine sulphides . This makes it particularly useful in specific applications where such properties are advantageous .
Properties
IUPAC Name |
tris(2-methylpropyl)-sulfanylidene-λ5-phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27PS/c1-10(2)7-13(14,8-11(3)4)9-12(5)6/h10-12H,7-9H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRLZCWBOJMFJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CP(=S)(CC(C)C)CC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27PS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80890567 | |
| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3982-87-4 | |
| Record name | Cyanex 471X | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3982-87-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003982874 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3982-87-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222464 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phosphine sulfide, tris(2-methylpropyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80890567 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Triisobutylphosphine sulphide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.475 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Triisobutylphosphine sulfide | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53AW9L5CH6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Triisobutylphosphine sulfide acts as a soft donor ligand, preferentially coordinating with soft metal ions like silver(I), mercury(II), and palladium(II) through its sulfur atom. This interaction forms stable metal complexes, facilitating their extraction from aqueous solutions into an organic phase containing TIBPS [, , , ]. This selectivity makes it valuable in separating precious metals from complex mixtures.
A: The metal complexes formed with this compound can be easily stripped from the organic phase using various stripping agents like thiourea solutions or sodium thiocyanate. This allows for the recovery of the extracted metal and regeneration of the extractant for further use [, , ].
A:- Molecular Formula: C12H27PS- Molecular Weight: 234.39 g/mol- Spectroscopic Data: - IR: Characteristic P=S stretching vibration observed. [] - 31P NMR: A distinct chemical shift characteristic of phosphine sulfides is observed. [] - GC-MS: Used to confirm the identity and purity of the synthesized compound. []
A: Research shows that this compound solutions in xylene, initially diluted to 5.0 mmol/L, maintain their palladium(II) extraction efficiency even after exposure to gamma radiation doses below 104 Gy. This stability makes it a promising candidate for applications involving radioactive materials [, ].
A: The choice of organic solvent significantly influences silver extraction using this compound. Research indicates that extraction efficiency decreases in the order: octanol > decane > chloroform > toluene. This difference is attributed to the varying solvation capabilities of these solvents for the extracted metal complex [].
ANone: Currently, there are no reports on this compound being used as a catalyst. Its primary application, based on available research, lies in metal extraction and separation processes.
A: While some research uses computational methods to understand the interaction of this compound with phenols in the context of solvent extraction [], in-depth computational studies focusing on its metal complexation and extraction mechanisms are limited in the provided literature.
ANone: There is limited information regarding the SAR of this compound in the provided research papers. Future studies exploring the impact of structural modifications on its extraction properties would be valuable.
ANone: Specific guidelines and regulations concerning the safe handling and disposal of this compound are not detailed in the provided research papers. Adhering to best practices for handling chemicals and consulting relevant safety data sheets is crucial.
A: Yes, several alternative extractants exist, each with its selectivity and efficiency. Some examples include:* Other Trialkylphosphine Sulfides: Trioctylphosphine sulfide (TOPS) shows similar extraction behavior to TIBPS, particularly for mercury(II) [].* Dithiophosphinates: The disulfide of bis(2,4,4-trimethylpentyl)dithiophosphinic acid exhibits a higher extraction efficiency for silver than TIBPS from hydrochloric acid solutions [].* Thio-based Extractants: Compounds like 1,2-bis(tert-hexylthio)ethane (t-BHTE) and dihexyl sulfide (DHS) have been investigated for palladium(II) extraction [].* Other Extractants: Depending on the specific metal and matrix, other extractants like alpha benzoin oxime, dioctylsulfide, and dioctylsulfoxide can be employed [].
A: Key resources include:* Analytical Techniques: Spectroscopic methods like IR, 31P NMR, and GC-MS are crucial for structural characterization and purity assessment [].* Separation Techniques: Access to liquid-liquid extraction equipment, supported liquid membrane systems, and potentially extraction chromatographic setups are essential for studying its extraction capabilities [, , , ].* Computational Tools: Molecular modeling software can aid in understanding the interaction of this compound with metal ions and the underlying extraction mechanisms.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


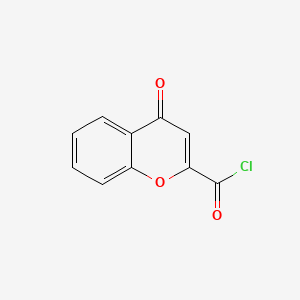

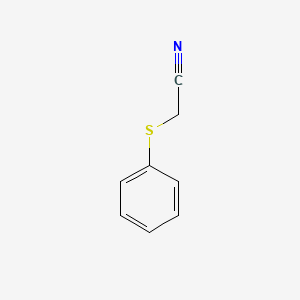

![Bicyclo[2.2.1]heptan-2-ol](/img/structure/B1359785.png)

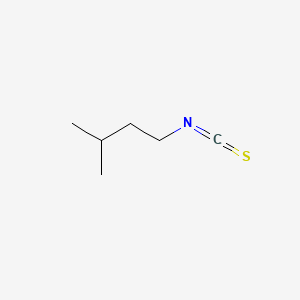


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-2-one](/img/structure/B1359795.png)
